Cas no 1497426-18-2 (methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate)

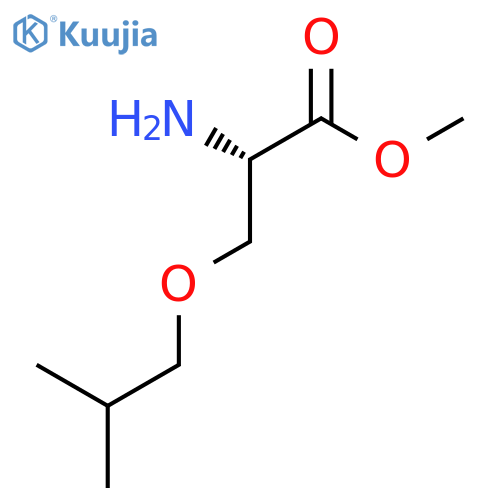

1497426-18-2 structure

商品名:methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate

- EN300-28271230

- 1497426-18-2

- L-Serine, O-(2-methylpropyl)-, methyl ester

- Methyl o-isobutylserinate

-

- インチ: 1S/C8H17NO3/c1-6(2)4-12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1

- InChIKey: HWUGAXPBGUWGTK-ZETCQYMHSA-N

- ほほえんだ: O(C[C@@H](C(=O)OC)N)CC(C)C

計算された属性

- せいみつぶんしりょう: 175.12084340g/mol

- どういたいしつりょう: 175.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

- 密度みつど: 1.002±0.06 g/cm3(Predicted)

- ふってん: 246.6±20.0 °C(Predicted)

- 酸性度係数(pKa): 6.04±0.33(Predicted)

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28271230-5.0g |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |

1497426-18-2 | 95.0% | 5.0g |

$4557.0 | 2025-03-19 | |

| Enamine | EN300-28271230-0.05g |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |

1497426-18-2 | 95.0% | 0.05g |

$1320.0 | 2025-03-19 | |

| Enamine | EN300-28271230-2.5g |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |

1497426-18-2 | 95.0% | 2.5g |

$3080.0 | 2025-03-19 | |

| Enamine | EN300-28271230-1.0g |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |

1497426-18-2 | 95.0% | 1.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28271230-0.5g |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |

1497426-18-2 | 95.0% | 0.5g |

$1509.0 | 2025-03-19 | |

| Enamine | EN300-28271230-10g |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |

1497426-18-2 | 10g |

$6758.0 | 2023-09-09 | ||

| Enamine | EN300-28271230-1g |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |

1497426-18-2 | 1g |

$1572.0 | 2023-09-09 | ||

| Enamine | EN300-28271230-5g |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |

1497426-18-2 | 5g |

$4557.0 | 2023-09-09 | ||

| Enamine | EN300-28271230-0.25g |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |

1497426-18-2 | 95.0% | 0.25g |

$1447.0 | 2025-03-19 | |

| Enamine | EN300-28271230-10.0g |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |

1497426-18-2 | 95.0% | 10.0g |

$6758.0 | 2025-03-19 |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

1497426-18-2 (methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量